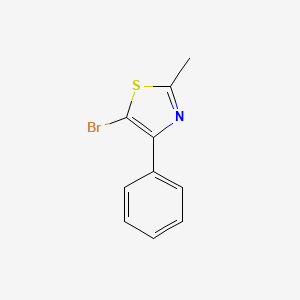

5-Bromo-2-methyl-4-phenyl-1,3-thiazole

Vue d'ensemble

Description

5-Bromo-2-methyl-4-phenyl-1,3-thiazole is a heterocyclic compound that contains a thiazole ring substituted with bromine, methyl, and phenyl groups. Thiazoles are known for their aromaticity and diverse biological activities, making them valuable in various fields of research and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-4-phenyl-1,3-thiazole typically involves the bromination of 2-methyl-4-phenyl-1,3-thiazole. One common method includes the treatment of 2,5-dibromothiazole with sodium ethoxide followed by hydrogenation over spongy nickel . Another approach involves the use of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate and potassium carbonate in a mixture of methanol and water .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-2-methyl-4-phenyl-1,3-thiazole undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Electrophilic substitution: The aromatic ring can undergo electrophilic substitution reactions, particularly at the C-2 position.

Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium ethoxide or potassium carbonate in methanol or water.

Electrophilic substitution: Reagents such as halogens or nitrating agents under acidic conditions.

Oxidation and reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

Nucleophilic substitution: Formation of substituted thiazoles with various functional groups.

Electrophilic substitution: Formation of halogenated or nitrated thiazoles.

Oxidation and reduction: Formation of oxidized or reduced thiazole derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Thiazole derivatives, including 5-Bromo-2-methyl-4-phenyl-1,3-thiazole, have been extensively studied for their anticancer properties. The compound's structure allows it to interact effectively with biological targets involved in cancer progression.

1.1 Mechanism of Action

The mechanism by which thiazole derivatives exert their anticancer effects often involves the induction of apoptosis in cancer cells. This is typically mediated through mitochondrial pathways and the disruption of microtubule formation, which is crucial for cell division.

1.2 Cytotoxicity Studies

Research has shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

- IC50 Values : Studies report IC50 values ranging from 10 to 30 µM against human melanoma and glioblastoma cells, indicating potent activity compared to standard chemotherapeutics .

1.3 Case Studies

Several case studies highlight the compound's efficacy:

- A study demonstrated that a related thiazole compound reduced tumor growth in xenograft models through apoptosis induction .

- Another investigation reported promising results against resistant cancer cell lines, showcasing the potential for developing new anticancer therapies based on this thiazole structure .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects.

2.1 Bacterial Inhibition

Thiazole derivatives have shown inhibitory effects against various bacterial strains. The compound's structural features enhance its ability to penetrate bacterial membranes and disrupt cellular functions.

2.2 Research Findings

Studies indicate that this compound demonstrates significant antibacterial activity:

- Minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics, suggesting a strong potential for new antibiotic development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thiazole derivatives is crucial for optimizing their biological activity.

| Structural Feature | Influence on Activity |

|---|---|

| Bromine Substitution | Enhances lipophilicity and receptor binding |

| Methyl Group at Position 2 | Contributes to increased electron density |

| Phenyl Group at Position 4 | Provides additional interaction sites with biological targets |

The presence of electron-withdrawing groups such as bromine increases the overall reactivity of the molecule, enhancing its interactions with cancer and bacterial cell targets .

Mécanisme D'action

The mechanism of action of 5-Bromo-2-methyl-4-phenyl-1,3-thiazole involves its interaction with various molecular targets. The thiazole ring can interact with enzymes, receptors, and other biomolecules, leading to the activation or inhibition of biochemical pathways. For example, thiazole derivatives have been shown to inhibit topoisomerase II, resulting in DNA double-strand breaks and cell death .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methyl-4-phenyl-1,3-thiazole: Lacks the bromine substitution but shares the core thiazole structure.

5-Bromo-2-methylthiazole: Similar structure but without the phenyl group.

4-Phenyl-1,3-thiazole: Lacks both the bromine and methyl substitutions.

Uniqueness

5-Bromo-2-methyl-4-phenyl-1,3-thiazole is unique due to the presence of all three substituents (bromine, methyl, and phenyl) on the thiazole ring. This combination of substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications .

Activité Biologique

5-Bromo-2-methyl-4-phenyl-1,3-thiazole is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanism of action, pharmacological properties, and potential applications in various therapeutic areas.

Chemical Structure and Properties

This compound has the molecular formula and a CAS number of 78502-81-5. It is characterized by a thiazole ring, which is known for its ability to interact with various biological targets. The compound is slightly soluble in water but more soluble in organic solvents such as alcohol and ether, which influences its bioavailability and pharmacokinetics .

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Interaction:

The compound interacts with various enzymes and proteins, potentially modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways involved in inflammation, microbial growth, and cancer cell proliferation .

2. Antimicrobial Activity:

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has demonstrated effectiveness against a range of bacteria and fungi. Its minimum inhibitory concentration (MIC) values suggest it can inhibit the growth of both Gram-positive and Gram-negative bacteria .

3. Antitumor Effects:

This compound has shown cytotoxic effects against various cancer cell lines. Studies have reported that it can inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Biological Activities

The following table summarizes the biological activities associated with this compound:

Case Studies

Several studies have evaluated the efficacy of this compound:

- Antitumor Activity: In a study evaluating antiproliferative effects on human tumor cell lines, this compound was found to significantly reduce cell viability compared to control groups .

- Antimicrobial Efficacy: A comparative study assessed the antimicrobial properties of this compound against various pathogens. Results indicated strong inhibitory effects on Staphylococcus aureus and Escherichia coli, with MIC values ranging from 4.69 to 22.9 µM .

- Neuroprotective Effects: Research has indicated potential neuroprotective properties, suggesting that this thiazole derivative may play a role in protecting neuronal cells from oxidative stress-induced damage .

Propriétés

IUPAC Name |

5-bromo-2-methyl-4-phenyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNS/c1-7-12-9(10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBIVQJKFCJWQSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)Br)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394216 | |

| Record name | 5-bromo-2-methyl-4-phenyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78502-81-5 | |

| Record name | 5-bromo-2-methyl-4-phenyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.